molecular formula C14H18O B15409924 (2R)-2-Benzyl-2-methylcyclohexan-1-one CAS No. 831170-21-9

(2R)-2-Benzyl-2-methylcyclohexan-1-one

Cat. No.: B15409924
CAS No.: 831170-21-9
M. Wt: 202.29 g/mol
InChI Key: JHMRHFGOPQLVBP-CQSZACIVSA-N
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Description

(2R)-2-Benzyl-2-methylcyclohexan-1-one is a chiral cyclohexanone derivative of high interest in organic synthesis and methodological research. This compound features a ketone group and a benzylic group on the same carbon atom, making it a valuable scaffold for studying stereoselective transformations. Its structure suggests potential application as a building block for the synthesis of more complex, biologically active molecules. The benzylic position adjacent to the carbonyl group is expected to exhibit enhanced reactivity, which can be exploited in various oxidation and functionalization reactions . Researchers can utilize this chiral ketone to explore novel ring-contraction strategies, similar to those used with other cyclohexane derivatives for synthesizing functionalized cyclopentane structures, which are core components in many natural products . As a defined stereoisomer, it also serves as a critical intermediate in developing asymmetric synthesis pathways. Handling should follow standard safety protocols for ketones, which are often flammable liquids and may be harmful . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

831170-21-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(2R)-2-benzyl-2-methylcyclohexan-1-one

InChI

InChI=1S/C14H18O/c1-14(10-6-5-9-13(14)15)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3/t14-/m1/s1

InChI Key

JHMRHFGOPQLVBP-CQSZACIVSA-N

Isomeric SMILES

C[C@@]1(CCCCC1=O)CC2=CC=CC=C2

Canonical SMILES

CC1(CCCCC1=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2R)-2-Benzyl-2-methylcyclohexan-1-one with analogous compounds derived from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Stereochemistry
(2R)-2-Benzyl-2-methylcyclohexan-1-one C₁₄H₁₈O 202.30 Ketone 2-Benzyl, 2-methyl (2R) configuration
(1R,2R)-2-(Benzylamino)cyclohexanol C₁₂H₁₇NO 191.27 Alcohol, secondary amine 2-Benzylamino (1R,2R) configuration
2-Methylcyclohexanone C₇H₁₂O 112.17 Ketone 2-Methyl No stereocenter
2-Benzylcyclohexanone C₁₃H₁₆O 188.26 Ketone 2-Benzyl Non-chiral or unspecified

Key Comparative Insights

Functional Group Influence
  • Ketone vs. Alcohol/Amino Groups: The ketone in (2R)-2-Benzyl-2-methylcyclohexan-1-one renders it more electrophilic than the alcohol or amine-containing analog (1R,2R)-2-(Benzylamino)cyclohexanol ().
Stereochemical Considerations
  • The (2R) configuration distinguishes it from non-chiral analogs (e.g., 2-benzylcyclohexanone) and enantiomers (2S). This stereochemistry is crucial for applications in asymmetric catalysis or chiral recognition in drug design .
  • In contrast, (1R,2R)-2-(Benzylamino)cyclohexanol () has two stereocenters, enabling complex spatial interactions in biological systems, though its alcohol and amine groups limit cross-reactivity with ketone-based substrates .
Molecular Weight and Lipophilicity
  • The higher molecular weight (202.30 g/mol) and benzyl group in the target compound enhance lipophilicity compared to 2-methylcyclohexanone (112.17 g/mol). This property may improve membrane permeability in pharmaceutical contexts but reduce aqueous solubility .

Q & A

Q. How do steric effects from the 2-methyl group impact reaction pathways in further functionalization?

  • Answer : The methyl group hinders nucleophilic attacks at the adjacent carbonyl, favoring alternative sites. For example, enolate formation may occur at the less hindered position, directing alkylation/arylation reactions selectively .

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